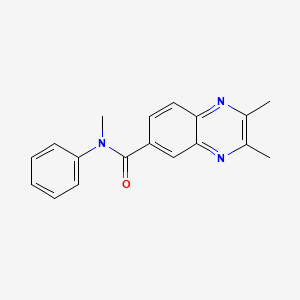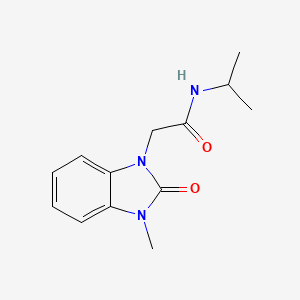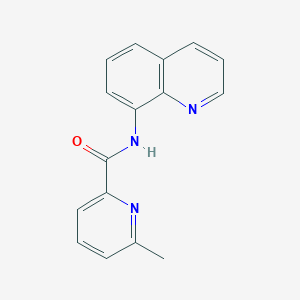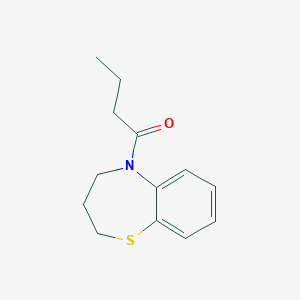![molecular formula C17H21N3O2 B7471761 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as phthalazine-1,4-dione-2-(2-oxoazocan-1-yl)ethyl or PADOC. The chemical formula of this compound is C12H12N4O3, and it has a molecular weight of 260.25 g/mol.
Mechanism of Action
The mechanism of action of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the photoisomerization of the azobenzene moiety. Upon exposure to light of a specific wavelength, the compound undergoes a reversible trans-cis isomerization. This isomerization leads to a change in the conformation of the compound, which can be used to control the activity of proteins.
Biochemical and Physiological Effects:
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to have minimal biochemical and physiological effects. This compound does not bind to DNA or RNA, and it does not affect the expression of genes. It has been shown to be non-toxic to cells, and it does not affect cell viability or proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments include its photo-switchable nature, high purity, and well-established synthesis method. This compound can be used to control the activity of proteins with high spatiotemporal precision. However, the limitations of using this compound include its high cost and the requirement for specific equipment for photoisomerization.
Future Directions
There are many future directions for the use of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in scientific research. One potential direction is the development of new photo-switchable inhibitors of protein-protein interactions based on this compound. Another potential direction is the use of this compound in the study of protein dynamics in living cells. Additionally, this compound can be used in the development of new optogenetic tools for controlling cellular processes. Overall, 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has great potential for advancing our understanding of various biological processes and developing new tools for controlling cellular processes.
Synthesis Methods
The synthesis of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction between 2-oxoethylphthalazin-1-one and azocane-1,2-dione. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The product is obtained in good yield and high purity. The synthesis method of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is well-established, and it has been used by many researchers to obtain this compound for their studies.
Scientific Research Applications
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been used in various scientific research applications. This compound is widely used as a photo-switchable inhibitor of protein-protein interactions. It can be used to control the activity of proteins in vivo and in vitro. This compound has been used to study the dynamics of protein-protein interactions, which is important for understanding the molecular mechanisms of various biological processes.
properties
IUPAC Name |
2-[2-(azocan-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(19-10-6-2-1-3-7-11-19)13-20-17(22)15-9-5-4-8-14(15)12-18-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXKAIYNNDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)

![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)

![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)